4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
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Overview
Description
4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16Cl3NS. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with a sulfanyl group and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 2,6-dichlorothiophenol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further reduce the cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced cyclohexane derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and dichlorophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
- 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride
Comparison:
- 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
- 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride: This compound features a piperidine ring instead of a cyclohexane ring, which may affect its pharmacokinetic properties and interactions with biological targets.
4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride stands out due to its unique combination of a cyclohexane ring and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16Cl3NS |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9;/h1-3,8-9H,4-7,15H2;1H |
InChI Key |
KOQSWPMFZNAIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
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